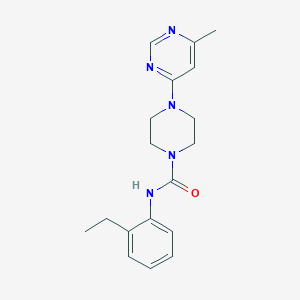![molecular formula C18H22N4O6S B2685843 N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-62-7](/img/structure/B2685843.png)
N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
The computational and pharmacological evaluation of heterocyclic derivatives, including pyrazoles, has demonstrated their potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions. These compounds have been studied for their binding affinities and inhibitory effects on various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing moderate to potent activities in these assays (Faheem, 2018).
Synthesis and Properties of Pyrazole Derivatives
Research on the synthesis and properties of pyrazole and 1,2,4-triazole derivatives highlights their significant pharmacological potential. These compounds, through chemical modifications, have been associated with interactions with various biological targets, indicating their relevance in modern medicine and pharmacy. The structural combination of pyrazole with other heterocycles in one molecule increases their likelihood of interacting with multiple biological targets, suggesting their potential in developing new therapeutic agents (Fedotov et al., 2022).
Anti-Tumor Agents Incorporating the Thiophene Moiety
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds demonstrated promising activities, indicating their potential as potent anti-tumor agents (Gomha et al., 2016).
Inhibition of 5-Lipoxygenase
Methoxytetrahydropyrans, derived from modifications of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302), have been synthesized and evaluated for their binding affinity for the CB1 cannabinoid receptor. These analogs, particularly those bearing a piperidinyl carboxamide at the C(3) of the pyrazole ring, have exhibited affinities comparable to the reference antagonist SR141716, suggesting further investigation for biological imaging studies (Tobiishi et al., 2007).
Antidepressant Activity of Pyrazole Derivatives
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One of the derivatives, TTg, showed significant reduction in immobility time in force swimming and tail suspension tests, indicating its potential as an antidepressant medication (Mathew et al., 2014).
Propriétés
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-29(26,27)10-15(14)21-22(16)12-4-6-13(28-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWGEBVXVLRPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2685763.png)
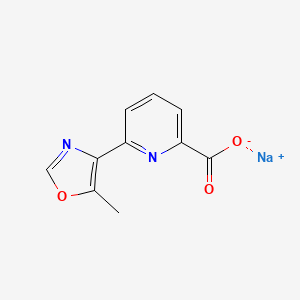
![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)
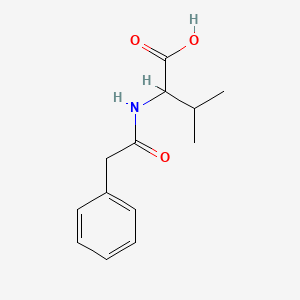
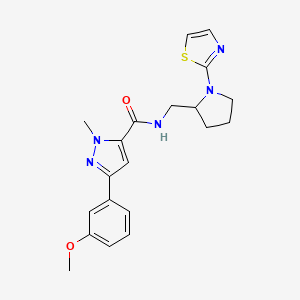
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
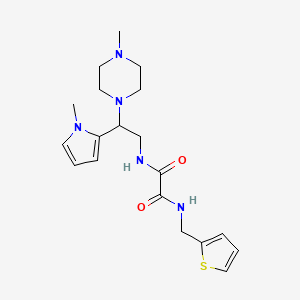
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)
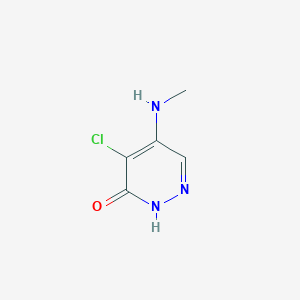
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)
